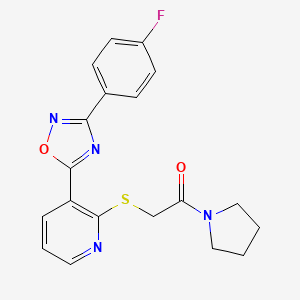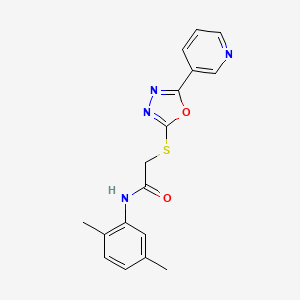
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has shown promising results in scientific research studies.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents
The synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines, which include structural motifs related to the query compound, has demonstrated promising results as anticancer and antimicrobial agents. These compounds, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, were tested against a variety of cancer cell lines and pathogenic strains, showing significant potency and potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Apoptosis Inducers in Cancer Treatment
Further research identified specific 1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds were found to have activity against breast and colorectal cancer cell lines, showcasing their selectivity and potential for therapeutic applications. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein, highlighting a new pathway for cancer treatment (Zhang et al., 2005).
Biological Activity of Oxadiazoles
Oxadiazoles, including the 1,3,4-oxadiazole moiety found in the query compound, are known for their broad spectrum of biological activities. These heterocyclic compounds have been studied for their importance in medicinal chemistry, demonstrating various chemical and biological properties that make them candidates for drug development (Shukla & Srivastav, 2015).
Antimicrobial and Insecticidal Activity
The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives have shown significant antibacterial activities against various strains. These studies provide insights into the action mechanisms of these compounds, offering a foundation for developing new antimicrobial agents. Additionally, some derivatives have displayed insecticidal activity, suggesting their utility in agricultural applications (Song et al., 2017).
Photophysical Applications
The incorporation of 1,3,4-oxadiazole and related structures into polymers and complexes has been explored for improved photophysical properties. These studies have led to the development of materials with potential applications in light-emitting devices and other photonic technologies, highlighting the versatility of oxadiazole derivatives in materials science (Nie et al., 2015).
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-15(9-16(23-11)12-4-6-14(19)7-5-12)18-22-21-17(24-18)13-3-2-8-20-10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXONAOYYODBUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)



![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)
